Superior Lactone Stability in Human Plasma: Elomotecan vs. SN-38
Elomotecan demonstrates markedly enhanced lactone ring stability compared to SN-38 in human plasma. Under identical incubation conditions, more than 90% of Elomotecan remains intact after 180 minutes, whereas SN-38 concentration decays exponentially to an equilibrium of approximately 20% lactone and 80% ring-opened carboxylate [1]. The in vitro plasma half-life of Elomotecan's active lactone form is approximately 21 hours, in stark contrast to less than 30 minutes for SN-38 [1].
| Evidence Dimension | Lactone stability in human plasma |
|---|---|
| Target Compound Data | >90% intact after 180 min; lactone half-life ≈21 h |
| Comparator Or Baseline | SN-38: ~20% lactone at equilibrium after 180 min; lactone half-life <30 min |
| Quantified Difference | >42-fold longer lactone half-life for Elomotecan |
| Conditions | Human plasma incubation at 37°C; monitored by HPLC |
Why This Matters
Enhanced lactone stability translates to prolonged systemic exposure of the pharmacologically active closed-ring form, a critical consideration for in vivo efficacy studies and potential therapeutic window optimization.
- [1] Demarquay D, Huchet M, Coulomb H, Lesueur-Ginot L, Lavergne O, Camara J, Kasprzyk PG, Prévost G, Bigg DC. BN80927: a novel homocamptothecin that inhibits proliferation of human tumor cells in vitro and in vivo. Cancer Res. 2004;64(14):4942-4949 (Fig. 2). View Source
